molecular formula C5H7N3O2 B038048 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 117860-54-5

3-amino-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B038048
CAS No.: 117860-54-5
M. Wt: 141.13 g/mol
InChI Key: UYTYLLQCQDBCDW-UHFFFAOYSA-N
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Description

Reveromycin D is a member of the reveromycin family, a group of polyketide spiroketals produced by various Streptomyces species. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. Reveromycin D, in particular, has garnered attention for its potential therapeutic applications, especially in the treatment of bone-related diseases.

Mechanism of Action

Target of Action

The primary target of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. This compound acts as a potent and selective inhibitor of DAO .

Mode of Action

This compound interacts with DAO by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the oxidation of D-amino acids, particularly D-serine, which is known to induce oxidative stress in DAO cells .

Biochemical Pathways

The inhibition of DAO by this compound affects the metabolic pathway of D-amino acids. Specifically, it prevents the conversion of D-serine to its corresponding keto acid, leading to an accumulation of D-serine . This can have downstream effects on various biochemical processes, including neurotransmission, as D-serine is a co-agonist of the NMDA receptor, a type of glutamate receptor.

Result of Action

The inhibition of DAO by this compound leads to a decrease in oxidative stress in DAO cells . Additionally, it specifically prevents formalin-induced tonic pain , suggesting potential applications in pain management.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to bind to DAO. Additionally, the presence of other substances, such as competitive inhibitors or substrates for DAO, could also influence the compound’s efficacy. The compound should be stored at room temperature and kept away from oxidizing agents for stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Reveromycin D is typically isolated from the fermentation products of Streptomyces species. The biosynthesis involves a polyketide pathway, starting with a 2-methylsuccinyl-CoA starter unit, followed by the incorporation of a C6–8 polyketide chain extension and diacid esterification units . The fermentation process is carried out in a medium containing starch, glucose, yeast extract, bacto-peptone, meat extract, and various salts. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .

Industrial Production Methods: Industrial production of reveromycin D involves large-scale fermentation of Streptomyces reveromyceticus in optimized media. The fermentation conditions, such as pH, temperature, and nutrient composition, are carefully controlled to maximize yield. Post-fermentation, the compound is extracted and purified using advanced chromatographic methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for structural elucidation .

Chemical Reactions Analysis

Types of Reactions: Reveromycin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the molecule.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of reveromycin D, such as methyl and ethyl esters, which have been shown to possess enhanced biological activities .

Scientific Research Applications

Reveromycin D has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.

    Biology: Investigated for its role in microbial interactions and as a tool for studying cellular processes.

    Medicine: Reveromycin D exhibits potent antifungal, antibacterial, and anticancer activities.

Comparison with Similar Compounds

Reveromycin D is unique among the reveromycin family due to its specific structural features and biological activities. Similar compounds include:

Reveromycin D stands out due to its selective inhibition of isoleucyl-tRNA synthetase and its potential therapeutic applications in bone-related diseases.

Properties

IUPAC Name

5-amino-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTYLLQCQDBCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416036
Record name 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117860-54-5
Record name 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117860-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
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